

Comparative Guide to Analytical Methods for Danofloxacin Residue Validation

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Compound of Interest		
Compound Name:	Danofloxacin	
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This guide provides a detailed comparison of various analytical methods for the quantification of **Danofloxacin** residues in different matrices. It is intended for researchers, scientists, and professionals in drug development who are involved in method validation and residue analysis. The guide summarizes key performance data, outlines experimental protocols, and visualizes workflows and parameter relationships.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods used for the determination of **Danofloxacin** residues. The data is compiled from various validation studies.



Analytical Method	Linearity (Correlati on Coefficie nt, r²)	Accuracy (Recover y %)	Precision (RSD %)	Limit of Detection (LOD)	Limit of Quantitati on (LOQ)	Matrix
HPLC- DAD/UV	r = 0.9994[1]	99.45 - 100.21[1]	< 2.0 (Intraday & Interday)[1]	0.0055 mg/mL[2]	0.0167 mg/mL[2]	Pharmaceu tical Formulatio n
r ² > 0.9966[2]	98.0 - 101.7[2]	< 2.21[2]	10.50 μg/kg[3]	35 μg/kg[3]	Chicken Tissue[3]	
HPLC- Fluorescen ce	r ² > 0.995[4]	89.5 - 105.0[4]	< 8.3[4]	0.004 - 0.02 mg/kg[4]	0.01 - 0.05 mg/kg[4]	Various Meats[4]
r ² = 0.999[5]	~80[5]	2.4 (Intra- assay), 4.0 (Inter- assay)[5]	1 ng/mL[5]	5 ng/mL[5]	Plasma[5]	
LC-MS/MS	Not explicitly stated	77.97 - 92.23[6]	< 7.45[6]	1.0 μg/kg[6]	2.0 μg/kg[6]	Poultry & Pork[6]
Not explicitly stated	75 - 120[7]	Repeatabili ty: 2-13; Reproducib ility: 6-16[7]	Not explicitly stated	Not explicitly stated	Milk[7]	
Microbiolog ical Assay	Not explicitly stated	102.9 - 106.7 (Potency) [1]	1.3[1]	Not applicable	Not applicable	Pharmaceu tical Formulatio n

Experimental Protocols



Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from several published studies and should be optimized for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is widely used for the quantification of **Danofloxacin** in pharmaceutical formulations and tissue samples.

- Sample Preparation (Chicken Tissue)
 - Homogenize tissue samples.
 - Add an amine buffer, followed by extraction with acetonitrile.[3]
 - Centrifuge the sample to separate the layers.
 - Collect the supernatant (acetonitrile layer).
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase for HPLC analysis.
- Chromatographic Conditions
 - Column: Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5μm).[3]
 - Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.3% triethylamine solution (pH adjusted to 3.0-3.5) and acetonitrile (e.g., 80:20 or 85:15, v/v).[1][3]
 - Flow Rate: 1.0 1.2 mL/min.[2]
 - Column Temperature: Ambient or controlled at 25-30°C.[1][2]
 - Injection Volume: 20 μL.
 - Detection: UV or DAD detector at a wavelength of 280 nm.[2][3]



High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers higher sensitivity and selectivity for residue analysis in complex biological matrices like meat and plasma.

- Sample Preparation (Plasma)
 - To an aliquot of plasma (e.g., 0.2 mL), add an internal standard solution (e.g., marbofloxacin or sarafloxacin).[5]
 - Add phosphate buffer (e.g., 0.1 M, pH 7.4).[5]
 - Perform liquid-liquid extraction with a suitable organic solvent like trichloromethane.[5]
 - Vortex and centrifuge the mixture.
 - Transfer the organic layer to a new tube and evaporate to dryness.
 - Reconstitute the residue in the mobile phase for analysis.
- Chromatographic Conditions
 - Column: Reversed-phase C18 column.
 - Mobile Phase: A mixture of aqueous buffer (e.g., phosphate buffer) and acetonitrile (e.g., 80:20, v/v).[5]
 - Flow Rate: 1.0 mL/min.[5]
 - Detection: Fluorescence detector with excitation and emission wavelengths set at approximately 295 nm and 500 nm, respectively, for **Danofloxacin**.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive confirmatory method for **Danofloxacin** residues, capable of detecting very low concentrations in various food matrices.



- Sample Preparation (General)
 - Sample extraction is often performed using acetonitrile with a phosphate buffer or through
 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods.[8][9]
 - A clean-up step using solid-phase extraction (SPE) with cartridges like Oasis HLB or C18
 is crucial to remove matrix interferences.[6][9][10]
 - The eluate from the SPE cartridge is evaporated and reconstituted in the initial mobile phase.
- Chromatographic and Mass Spectrometric Conditions
 - Column: A high-resolution column such as a Supelco Ascentis® (150 x 4.6 mm, 5 μm) is often used.[1]
 - Mobile Phase: A gradient elution is typically employed, using a mixture of 0.1% formic acid in water and acetonitrile.
 - Ionization Mode: Electrospray ionization in positive mode (ESI+) is used.[1]
 - MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM)
 mode. For **Danofloxacin**, the transition of the protonated molecule to specific daughter
 ions is monitored for confirmation and quantification.[11]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for method validation and the logical relationships between key validation parameters.

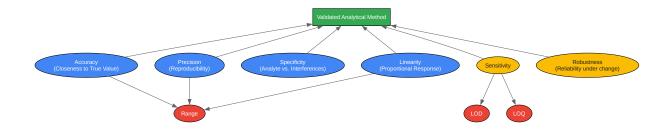




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Caption: Experimental Workflow for **Danofloxacin** Residue Analysis and Method Validation.





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